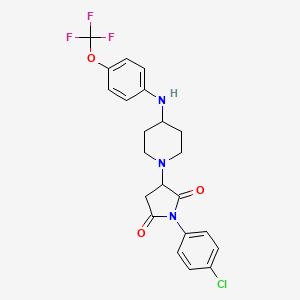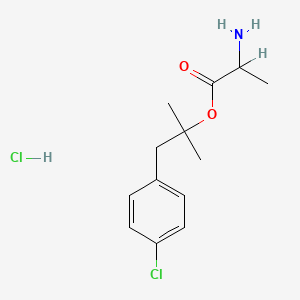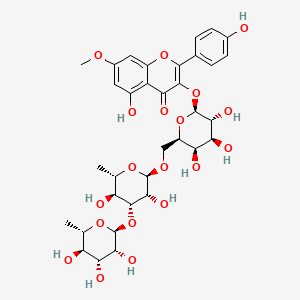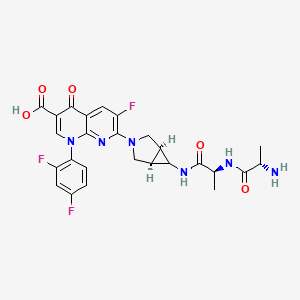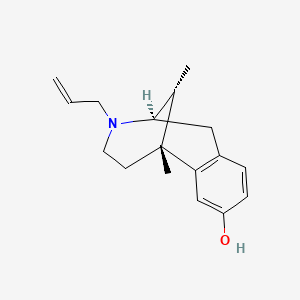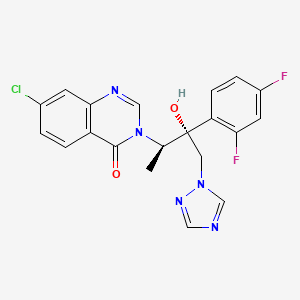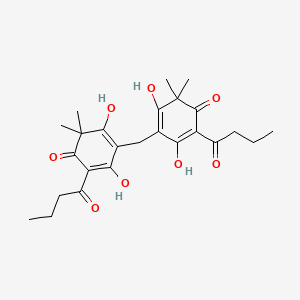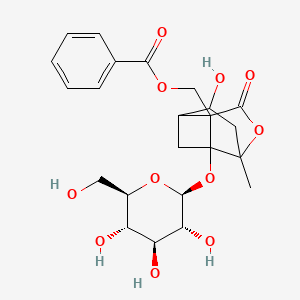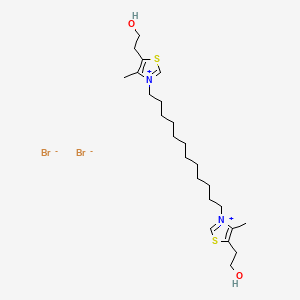
Arecoline hydrochloride
Overview
Description
Arecoline hydrochloride is a parasympathomimetic alkaloid derived from the areca nut, the fruit of the areca palm (Areca catechu). It is a nicotinic acid-based compound that acts as a mild stimulant, producing effects such as enhanced alertness and mild euphoria . This compound is primarily used in veterinary medicine as a vermifuge and has been studied for its potential therapeutic applications in various fields .
Mechanism of Action
Target of Action
Arecoline hydrochloride is an alkaloid obtained from the betel nut (Areca catechu), fruit of a palm tree . It primarily targets both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to these receptors, triggering a response and leading to various effects.
Biochemical Pathways
It has been found to participate in the modulation of the extracellular matrix via wnt signaling . It also has effects on nervous, cardiovascular, digestive, and endocrine systems .
Result of Action
This compound has a wide spectrum of effects. It is used as a ganglionic stimulant, a parasympathomimetic, and a vermifuge, especially in veterinary practice . It has been used as a euphoriant in the Pacific Islands . . catechu, and the main toxic effects include oral submucous fibrosis (OSF), oral squamous cell carcinoma (OSCC), and genotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of this compound is prevalent in certain regions such as South Asia, East Africa, and the tropical Pacific, where the Areca palm tree (source of betel nut) is endemic
Biochemical Analysis
Biochemical Properties
Arecoline hydrochloride is an agonist at both muscarinic and nicotinic acetylcholine receptors . It interacts with these receptors, leading to various biochemical reactions. For instance, it is primarily a partial agonist of muscarinic acetylcholine receptors, leading to its parasympathomimetic effects .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been reported to disrupt the expression and localization of the ZO-1 tight junction protein in human endometrial Ishikawa cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is a partial agonist of muscarinic acetylcholine receptors . It also acts as an antagonist at α4 and α6-containing nicotinic acetylcholine receptors, which may account for its anti-inflammatory activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the lethal dose (LD50) of this compound is 100 mg/kg when administered subcutaneously in mice . More detailed studies on threshold effects and toxic or adverse effects at high doses are needed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by both kidneys and liver . Currently, 11 metabolites of this compound are documented, among which N-methylnipecotic acid was found to be a major metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arecoline can be synthesized starting from acetaldehyde. One improved method involves the reaction of acetaldehyde with methylamine and formaldehyde under specific conditions . The reaction typically proceeds through a Mannich reaction, forming the intermediate compound, which is then cyclized to produce arecoline. The hydrochloride salt is formed by reacting arecoline with hydrochloric acid, resulting in crystalline arecoline hydrochloride .
Industrial Production Methods
Industrial production of this compound involves the extraction of arecoline from the areca nut, followed by purification and conversion to its hydrochloride salt. The extraction process typically involves the use of organic solvents to isolate arecoline, which is then purified through distillation or crystallization. The purified arecoline is then reacted with hydrochloric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions
Arecoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Arecoline can be oxidized to form arecaidine, a related alkaloid.
Reduction: Reduction of arecoline can yield dihydroarecoline.
Substitution: Arecoline can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Arecaidine
Reduction: Dihydroarecoline
Substitution: Various substituted arecoline derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Arecoline hydrochloride can be compared with other alkaloids derived from the areca nut, such as:
Arecaidine: A metabolite of arecoline with similar but less potent effects.
Guvacine: Another alkaloid with different pharmacological properties.
Guvacoline: Structurally related to arecoline but with distinct biological activities.
This compound is unique due to its dual action on both muscarinic and nicotinic receptors, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSWCSYIDIBGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020098 | |
| Record name | Arecoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-94-9 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arecoline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arecoline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arecoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arecoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARECOLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5CR33W64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


